molecular formula C7H5BrF3N B13470179 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine

5-Bromo-2-(1,1,2-trifluoroethyl)pyridine

Cat. No.: B13470179
M. Wt: 240.02 g/mol
InChI Key: CQDKJVZDNUOZLP-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,1,2-trifluoroethyl)pyridine: is a fluorinated pyridine derivative. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable compound in various chemical reactions and applications. Fluorinated compounds are known for their unique properties, including high stability and reactivity, which make them useful in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine typically involves the bromination of 2-(1,1,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceuticals .

Industry: In the agrochemical industry, it is used to develop new pesticides and herbicides with improved efficacy and environmental profiles. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the trifluoroethyl group can enhance the compound’s interaction with biological targets, improving its efficacy and selectivity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine offers unique reactivity due to the presence of both bromine and trifluoroethyl groups. This dual functionality allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

5-bromo-2-(1,1,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c8-5-1-2-6(12-3-5)7(10,11)4-9/h1-3H,4H2

InChI Key

CQDKJVZDNUOZLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(CF)(F)F

Origin of Product

United States

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